Scaffold Differentiation: 2-Phenylpyrimidine Core vs. Aminopyrimidine PLK4 Inhibitors
The target compound features a 2-phenylpyrimidine core, a scaffold associated with diverse kinase inhibition, including potent CDK9 inhibitors [1]. This is chemically distinct from the well-characterized PLK4 inhibitor compound 8h, which utilizes an aminopyrimidine core and demonstrates a potent PLK4 IC50 of 0.0067 μM [2]. The target compound's core has a different hydrogen-bonding pattern and vector, which is predicted to alter its kinase selectivity profile compared to the aminopyrimidine series.
| Evidence Dimension | Core Scaffold for PLK4 Inhibition |
|---|---|
| Target Compound Data | 2-Phenylpyrimidine core (C10H8N2 moiety) |
| Comparator Or Baseline | Compound 8h: Aminopyrimidine core; PLK4 IC50 = 0.0067 μM [2] |
| Quantified Difference | Structural/chemical class difference; no quantitative activity data for the target compound's scaffold. |
| Conditions | In vitro enzyme activity assay (PLK4) for compound 8h [2]. |
Why This Matters
This structural difference is foundational for medicinal chemistry campaigns exploring alternative chemical space for PLK4, particularly if selectivity over off-targets related to the aminopyrimidine scaffold (e.g., Aurora kinases) is a goal.
- [1] CPRiL Web Platform. 2-Phenylpyrimidine derivatives as privileged kinase inhibitor scaffolds. University of Freiburg. View Source
- [2] Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. RSC Medicinal Chemistry, 2023, 14, 1787-1802. View Source
